molecular formula C27H18N6O9 B3826278 5-[(4-nitrobenzoyl)amino]-N,N'-bis(3-nitrophenyl)isophthalamide

5-[(4-nitrobenzoyl)amino]-N,N'-bis(3-nitrophenyl)isophthalamide

Cat. No. B3826278
M. Wt: 570.5 g/mol
InChI Key: HVRZFPORCVKITO-UHFFFAOYSA-N
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Description

The compound “5-[(4-nitrobenzoyl)amino]-N,N’-bis(3-nitrophenyl)isophthalamide” is a complex organic molecule that contains several functional groups, including nitro groups (-NO2), amide groups (CONH2), and aromatic rings (benzene rings). These functional groups suggest that this compound may have interesting chemical properties .


Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it might involve several steps including nitration, acylation, and amide formation. Nitration is a common method for introducing nitro groups into aromatic rings. Acylation could be used to introduce the benzoyl group, and amide formation could be used to link the different aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The nitro groups are likely to contribute to the polarity of the molecule, and the amide groups could form hydrogen bonds .


Chemical Reactions Analysis

The nitro groups in this compound could potentially undergo reduction reactions to form amines. The amide groups could be hydrolyzed to form carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro groups could contribute to its reactivity and the amide groups could influence its solubility in water .

Safety and Hazards

As with any chemical compound, handling “5-[(4-nitrobenzoyl)amino]-N,N’-bis(3-nitrophenyl)isophthalamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

5-[(4-nitrobenzoyl)amino]-1-N,3-N-bis(3-nitrophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O9/c34-25(16-7-9-22(10-8-16)31(37)38)30-21-12-17(26(35)28-19-3-1-5-23(14-19)32(39)40)11-18(13-21)27(36)29-20-4-2-6-24(15-20)33(41)42/h1-15H,(H,28,35)(H,29,36)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRZFPORCVKITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3-nitrophenyl)-5-{[(4-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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